molecular formula C13H10N2O3S B10937240 N-(2-furylmethyl)-5-thien-2-ylisoxazole-3-carboxamide

N-(2-furylmethyl)-5-thien-2-ylisoxazole-3-carboxamide

Cat. No.: B10937240
M. Wt: 274.30 g/mol
InChI Key: IFAAOARLEKDWEC-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of furan, thiophene, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-furaldehyde and 2-thiophenecarbaldehyde with appropriate amines under acidic conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, dihydro derivatives, and various substituted isoxazolecarboxamides.

Scientific Research Applications

N-(2-FURYLMETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    N-(2-FURYLMETHYL)-2-(2-THIENYL)ETHANAMINE: Similar structure but lacks the isoxazole ring.

    2-FURYL-2-THIENYL-METHANONE: Contains furan and thiophene rings but differs in the functional groups attached.

Uniqueness

N-(2-FURYLMETHYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H10N2O3S/c16-13(14-8-9-3-1-5-17-9)10-7-11(18-15-10)12-4-2-6-19-12/h1-7H,8H2,(H,14,16)

InChI Key

IFAAOARLEKDWEC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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